molecular formula C38H47ClN2O6S2 B12927010 4-(2-(2-(2-Chloro-3-(2-(3,3-dimethyl-1-(4-sulfobutyl)indolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate

4-(2-(2-(2-Chloro-3-(2-(3,3-dimethyl-1-(4-sulfobutyl)indolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate

Cat. No.: B12927010
M. Wt: 727.4 g/mol
InChI Key: HDEMJFRQENFOCB-UHFFFAOYSA-N
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Description

4-(2-(2-(2-Chloro-3-(2-(3,3-dimethyl-1-(4-sulfobutyl)indolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as indolium, sulfonate, and chloro groups. It is often used in advanced chemical research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-(2-(2-(2-Chloro-3-(2-(3,3-dimethyl-1-(4-sulfobutyl)indolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate involves several steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include the use of acetic anhydride and sodium acetate under argon atmosphere, followed by heating and subsequent purification steps . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for oxidation reactions, which can modify the compound’s properties.

    Reduction: Reduction reactions can be used to alter specific functional groups within the molecule.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-(2-(2-Chloro-3-(2-(3,3-dimethyl-1-(4-sulfobutyl)indolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain proteins or enzymes, modulating their activity. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules, while the indolium and chloro groups contribute to its reactivity and stability.

Comparison with Similar Compounds

Compared to other similar compounds, 4-(2-(2-(2-Chloro-3-(2-(3,3-dimethyl-1-(4-sulfobutyl)indolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical behavior and applications.

Properties

Molecular Formula

C38H47ClN2O6S2

Molecular Weight

727.4 g/mol

IUPAC Name

4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C38H47ClN2O6S2/c1-37(2)30-16-5-7-18-32(30)40(24-9-11-26-48(42,43)44)34(37)22-20-28-14-13-15-29(36(28)39)21-23-35-38(3,4)31-17-6-8-19-33(31)41(35)25-10-12-27-49(45,46)47/h5-8,16-23H,9-15,24-27H2,1-4H3,(H-,42,43,44,45,46,47)

InChI Key

HDEMJFRQENFOCB-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CCC3)Cl)CCCCS(=O)(=O)O)C

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)O)C

Origin of Product

United States

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